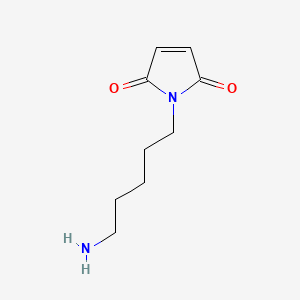

1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-

説明

Classical Multi-Step Synthetic Approaches

The most conventional and widely utilized methods for synthesizing N-substituted maleimides involve a two-step sequence starting from maleic anhydride (B1165640) and a primary amine. google.comresearchgate.netresearchgate.net

The primary classical route for preparing 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- involves two distinct steps: the formation of a maleamic acid intermediate, followed by cyclodehydration to yield the final maleimide (B117702). ucl.ac.be

Amidation: The synthesis begins with the amidation of maleic anhydride. 5-Aminopentylamine is reacted with maleic anhydride in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), typically at reduced temperatures (0–5°C) for a period of about two hours. This reaction opens the anhydride ring to form the corresponding N-substituted maleamic acid intermediate, N-(5-aminopentyl)maleamic acid. This intermediate often precipitates from the reaction mixture and can be isolated. ucl.ac.be

Cyclization: The isolated maleamic acid is then subjected to cyclization. This is commonly achieved by heating the intermediate in the presence of a dehydrating agent like acetic anhydride and a catalyst, frequently sodium acetate. The reaction is typically conducted at elevated temperatures, for instance at 80°C for four hours, to induce ring closure and form the desired 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-. A modification of this classic method involves using a lower temperature of 60–70°C for about an hour. tandfonline.com

The following table summarizes typical conditions for this classical approach.

| Step | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Amidation | Maleic anhydride, 5-Aminopentylamine | Anhydrous THF | 0–5°C | 2 h | ~Quantitative | |

| Cyclization | Maleamic acid intermediate, Acetic anhydride, Sodium acetate | None (reagents act as solvent) | 80°C | 4 h | Moderate to High | |

| Cyclization (variant) | N-(4-chloro)maleanilic acid, Acetic anhydride, Sodium acetate | None | 60-70°C | 1 h | 70% | tandfonline.com |

While maleic anhydride is the most common starting material, N-substituted maleimides can also be prepared from other maleic acid derivatives. google.com The crucial step in these syntheses is the formation of the N-substituted maleamic acid, which serves as the direct precursor to the final imide. These maleamic acids can be readily synthesized in nearly theoretical yields by reacting a primary amine with a substituted or unsubstituted maleic anhydride. google.com The subsequent dehydrating imidization is what leads to the final product. This provides flexibility in the choice of starting materials, although the anhydride route remains the most direct and widely practiced.

Modern and Sustainable Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, faster, and environmentally benign methods for producing N-substituted maleimides. These include one-pot reactions and the use of advanced catalytic systems.

The use of catalysts has been pivotal in improving the synthesis of N-substituted maleimides, offering higher yields, greater selectivity, and milder reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation represents a significant advancement, drastically reducing reaction times. For instance, the cyclization step can be completed with 95% conversion efficiency in just 15 minutes at 120°C in acetonitrile, using triethylamine (B128534) as a base catalyst. This rapid heating minimizes the hydrolysis of the maleimide ring, a common side reaction.

Metal-Based Catalysis: Various metal catalysts are effective for the dehydrating imidization of maleamic acids. Economical and effective systems include the use of metallic tin, tin oxide, or tin salts of the maleamic acid itself. google.com In other contexts, palladium and nickel catalysts are used for complex syntheses such as Suzuki-Miyaura cross-coupling and Yamamoto coupling polymerizations to create polymers from maleimide units. researchgate.net Ruthenium and palladium catalysts have also been employed for the efficient cyclization of alkynes with isocyanides to form polysubstituted maleimides. organic-chemistry.org

Organocatalysis: A notable development is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. This method allows for the synthesis of N-aryl maleimides under mild conditions via the in-situ activation of the corresponding phthalamic acid. chemrxiv.org

The table below provides an overview of modern catalytic approaches.

| Method | Catalyst / Conditions | Key Advantages | Reference |

| Microwave-Assisted | Triethylamine, 120°C, 15 min | 95% conversion, reduced reaction time, less hydrolysis | |

| Metal Catalysis | Metallic tin, tin oxide, or tin salts | Economical, avoids strong acid catalysts | google.com |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | Mild conditions, atroposelective potential | chemrxiv.org |

| Palladium/Ruthenium Catalysis | Pd or Ru complexes | High efficiency and selectivity for complex maleimides | organic-chemistry.org |

Isolation and Purification Techniques in Synthetic Research

After synthesis, the crude 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- must be purified to remove unreacted starting materials, catalysts, and byproducts. Several standard laboratory techniques are employed for this purpose.

Recrystallization: This is a common and effective method for purifying solid products. For the hydrochloride salt of the title compound, a solvent pair of ethanol (B145695) and water (70:30 v/v) at -20°C can be used, yielding a purity of over 99% after two cycles, though with a yield loss of 10-15% per cycle.

Chromatography: Column chromatography is a powerful tool for separation. Silica (B1680970) gel columns are frequently used to purify N-substituted maleimides from reaction mixtures dissolved in a non-polar solvent. google.com This technique is effective at removing both highly polar impurities that adsorb strongly to the silica and less polar byproducts. For analytical purposes and purity assessment, Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) with a silica gel column can be utilized.

Distillation and Alternative Washes: For removing low-boiling-point impurities and residual solvents, distillation can be performed. google.com An alternative to traditional aqueous washes for removing organic acid impurities involves leveraging the solubility of these impurities in the organic solvent used during the reaction, which avoids the generation of aqueous waste. google.com

| Technique | Description | Target Impurities | Reference |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Byproducts with different solubility profiles. | |

| Column Chromatography | Passing a solution of the product through a column packed with an adsorbent like silica gel. | Starting materials, catalysts, oligomers, colored impurities. | google.com |

| Distillation | Separating components based on differences in boiling points. | Residual solvents, volatile impurities. | google.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(5-aminopentyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13/h4-5H,1-3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLAQJXELUHIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444307 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191418-53-8 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Pyrrole 2,5 Dione, 1 5 Aminopentyl

Isolation and Purification Techniques in Synthetic Research

Chromatographic Separation Methods (e.g., Flash Chromatography)

Chromatographic techniques are indispensable for the purification of 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- from reaction byproducts and starting materials. Flash chromatography, a common and efficient method, is frequently utilized for this purpose. While specific parameters can vary, a general approach involves using a silica (B1680970) gel column and eluting with a solvent system of increasing polarity. For N-substituted maleimides, a typical elution might start with a non-polar solvent like hexane (B92381) and gradually introduce a more polar solvent such as ethyl acetate. mt.com

A more advanced and precise method for separation and purity analysis is High-Performance Liquid Chromatography (HPLC). For N-(5-aminopentyl)maleimide, normal-phase HPLC has been effectively used. This technique provides high resolution and is crucial for ensuring the purity of the final compound. Ion-exchange chromatography can also be employed to effectively remove any unreacted 5-aminopentylamine, ensuring a final purity of over 99.5%.

Table 1: Chromatographic Separation Methods for 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-

| Method | Stationary Phase | Mobile Phase / Eluent | Purpose |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Primary Purification |

| Normal-Phase HPLC | Silica Gel (5 µm, 250 x 4.6 mm) | Hexane/Ethyl Acetate (3:1) + 0.1% Trifluoroacetic Acid | High-Resolution Separation & Purity Analysis |

| Ion-Exchange Chromatography | Cation Exchange Resin | Not Specified | Removal of Unreacted Diamine |

This table is based on generalized methods for N-substituted maleimides and specific data for closely related compounds.

Recrystallization for High-Purity Product Acquisition

Recrystallization is a powerful technique for obtaining high-purity solid compounds by leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. For N-(5-aminopentyl)maleimide hydrochloride, a specific protocol involves the use of a mixed solvent system.

The crude product is dissolved in a hot solvent mixture, and as the solution cools, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. A common solvent pair for the recrystallization of this compound is a 70:30 (v/v) mixture of ethanol (B145695) and water. The cooling of the saturated solution to a significantly lower temperature, such as -20°C, promotes the precipitation of the purified product. This process can be repeated to achieve even higher purity, although with some loss of yield in each cycle.

Table 2: Recrystallization Parameters for N-(5-Aminopentyl)maleimide Hydrochloride

| Parameter | Value |

| Solvent System | Ethanol/Water (70:30 v/v) |

| Temperature | -20°C |

| Expected Purity | >99% (after two recrystallizations) |

| Yield Loss per Cycle | 10-15% |

Data from a detailed protocol for the hydrochloride salt of the target compound.

Formation of Stable Salts (e.g., Hydrochloride, Trifluoroacetate) for Handling and Purity Control

The free amine group in 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- allows for the formation of stable salts, which can improve the handling characteristics, stability, and purity of the compound. The hydrochloride and trifluoroacetate (B77799) salts are common forms.

The hydrochloride salt is typically formed by treating a solution of the purified maleimide (B117702) with hydrochloric acid. This often results in the precipitation of the salt, which can then be collected by filtration and further purified by methods such as recrystallization. The formation of the hydrochloride salt can be an integral part of the purification process.

The trifluoroacetate (TFA) salt is another common form, particularly in the context of peptide synthesis and purification by reversed-phase HPLC where TFA is often used as an ion-pairing agent. sigmaaldrich.com The TFA salt can be prepared by treating the free amine with trifluoroacetic acid. Like the hydrochloride salt, the TFA salt offers improved stability and handling properties.

The choice of the salt form can be influenced by the intended application and the desired physical properties of the final product.

Table 3: Common Salts of 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-

| Salt Form | Chemical Formula | Key Features |

| Hydrochloride | C₉H₁₅ClN₂O₂ | Improved stability and handling; integral to some purification schemes. |

| Trifluoroacetate | C₁₁H₁₅F₃N₂O₄ | Often used in peptide synthesis and HPLC purification; provides good solubility in common solvents. sigmaaldrich.com |

Chemical Reactivity and Mechanistic Investigations of 1h Pyrrole 2,5 Dione, 1 5 Aminopentyl

Reactivity Profile of the Maleimide (B117702) Moiety

The maleimide group is a prominent Michael acceptor and a reactive dienophile, owing to the electron-withdrawing nature of its two adjacent carbonyl groups, which activate the carbon-carbon double bond for nucleophilic attack and cycloaddition reactions.

Michael Addition Reactions with Nucleophilic Species (e.g., Thiols)

The carbon-carbon double bond of the maleimide ring is highly susceptible to 1,4-conjugate addition, commonly known as the Michael addition, with soft nucleophiles, most notably thiols (sulfhydryl groups). This reaction is widely exploited for the covalent linkage of molecules, particularly in bioconjugation to form stable thioether bonds.

The reaction between the maleimide moiety and a thiol-containing compound proceeds readily under mild conditions. The specificity of this reaction is highly dependent on pH. The optimal pH range for the selective reaction of maleimides with thiols is between 6.5 and 7.5. organic-chemistry.org In this pH range, a sufficient concentration of the nucleophilic thiolate anion (RS⁻) is present to initiate the addition, while minimizing side reactions, such as the reaction with amines. organic-chemistry.org At pH values above 8.5, the hydrolysis of the maleimide ring to a non-reactive maleamic acid increases, and the reaction with primary amines becomes more competitive. organic-chemistry.org

The initial thiol-maleimide adduct can, under certain conditions, undergo a retro-Michael reaction, leading to a reversible linkage. This can be a drawback in applications requiring permanent linkages. Research has shown that the stability of the resulting thiosuccinimide ring can be influenced by the substituents on the maleimide nitrogen. For N-alkyl-substituted maleimides, strategies such as in situ transcyclization have been developed to create more stable, irreversible conjugates, preventing the undesired thiol exchange with other biological thiols like glutathione. youtube.com

| Parameter | Condition/Observation | Reference |

|---|---|---|

| Optimal pH | 6.5 - 7.5 | organic-chemistry.org |

| Reaction Type | Michael (1,4-conjugate) Addition | youtube.com |

| Product | Stable Thioether Linkage (Thiosuccinimide adduct) | organic-chemistry.org |

| Competing Reactions | Hydrolysis of maleimide ring and reaction with amines at pH > 8.5 | organic-chemistry.org |

| Reversibility | Potential for retro-Michael reaction; can be mitigated by strategies like transcyclization | youtube.com |

Diels-Alder and Other Cycloaddition Reactions

The maleimide double bond serves as an excellent dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. youtube.com This reaction allows for the formation of six-membered rings through a concerted mechanism, providing a reliable method for constructing cyclic systems with high stereochemical control.

N-substituted maleimides, such as the title compound, readily react with conjugated dienes. A common diene used in this context is furan (B31954) or its derivatives. The reaction of an N-alkylmaleimide with a furan, for example, yields a bicyclic exo- or endo-adduct. nih.govnumberanalytics.com These cycloaddition reactions are often thermally driven and can be reversible. nih.gov The reversibility of the furan-maleimide adduct is a key feature; the maleimide can be "protected" as the Diels-Alder adduct and later regenerated by heating (retro-Diels-Alder reaction). This protection strategy is valuable in multistep syntheses where the reactivity of the maleimide needs to be masked while other chemical transformations are performed on the molecule. libretexts.org

| Reaction Type | Reactant | Product | Key Features | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition | Conjugated Dienes (e.g., Furan, 2,5-dimethylfuran) | Bicyclic Adducts (e.g., Oxanorbornenes) | Thermally reversible; used for maleimide protection | nih.govlibretexts.org |

Reactivity of the Aminopentyl Functional Group

The terminal primary amine of the pentyl chain is a strong nucleophile and a base, enabling a variety of chemical modifications, including acylation, alkylation, and condensation reactions.

Amine-Based Acylation and Amide Bond Formation Reactions

The primary amine of the 1-(5-aminopentyl)- substituent readily undergoes acylation with activated carboxylic acid derivatives to form stable amide bonds. This is a fundamental and widely used transformation in organic synthesis. researchgate.netwikipedia.org Common acylating agents include acyl chlorides, anhydrides, and activated esters, such as N-hydroxysuccinimide (NHS) esters. masterorganicchemistry.comlibretexts.org

The reaction with an NHS ester, for example, proceeds rapidly and efficiently under mild conditions, typically in aprotic solvents or aqueous buffers at neutral to slightly alkaline pH, to yield the corresponding amide and release N-hydroxysuccinimide as a byproduct. masterorganicchemistry.com This reaction is highly efficient and forms the basis for many cross-linking and labeling strategies in chemical biology. The formation of the amide bond is generally considered irreversible and stable under a wide range of conditions.

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. masterorganicchemistry.com This two-step, often one-pot, process involves the reaction of the primary aminopentyl group with an aldehyde or a ketone to form an intermediate imine (or a hemiaminal which dehydrates to the imine). libretexts.org This imine is then reduced in situ to the corresponding secondary or tertiary amine.

A key advantage of this method is the use of reducing agents that are selective for the imine over the starting carbonyl compound. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than agents like sodium borohydride (B1222165) (NaBH₄) and are effective under the weakly acidic conditions (pH ~5-6) that favor imine formation. This chemoselectivity is crucial, especially when working with molecules that contain other reducible functional groups. The reaction tolerates a wide variety of functional groups, allowing for the synthesis of complex amines from diverse aldehydes and ketones. nih.gov

Orthogonal Reactivity in Multi-functional Molecule Assembly

The presence of both a nucleophilic amine and an electrophilic maleimide within the same molecule, 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-, allows for its use as a heterobifunctional linker. The selective reaction of one group while leaving the other intact is known as an orthogonal strategy and is critical for the stepwise assembly of complex molecules.

The differential reactivity of the two functional groups can be controlled by carefully selecting the reaction conditions, particularly the pH.

Thiol-Maleimide Conjugation: At a pH of 6.5-7.5, the maleimide group reacts selectively with thiols, while the primary amine, being mostly protonated and thus non-nucleophilic, remains unreactive. organic-chemistry.org

Amine Acylation: The aminopentyl group can be selectively acylated with an activated ester (e.g., NHS ester) at a pH between 7 and 9. While the maleimide group can undergo hydrolysis at higher pH, the acylation reaction is typically fast enough to achieve high yields of the desired product.

A further orthogonal strategy involves the protection of one of the functional groups. For instance, the maleimide can be protected as a Diels-Alder adduct with furan. libretexts.org This protected maleimide is stable to various reaction conditions, including those used for peptide synthesis and amine modification. The maleimide can be deprotected later by heating to induce a retro-Diels-Alder reaction, making it available for subsequent conjugation with a thiol. libretexts.org This approach allows for a defined and sequential series of reactions at the two distinct ends of the molecule.

Table of Compounds

| Compound Name |

|---|

| 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- |

| N-hydroxysuccinimide |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Glutathione |

Kinetic and Thermodynamic Studies of Reaction Pathways

The reactivity of the maleimide group in 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- is dominated by the electrophilic nature of its carbon-carbon double bond, making it highly susceptible to nucleophilic attack, most notably from thiols in a Michael-type addition reaction. The kinetics and thermodynamics of this reaction are critical for its applications in forming stable conjugates.

The reaction of the maleimide moiety with nucleophiles, particularly thiols, is sensitive to various conditions, which can influence the rate of the forward reaction, potential side reactions, and the stability of the resulting thioether adduct.

pH: The rate of the thiol-maleimide reaction is strongly pH-dependent. The reaction proceeds via the thiolate anion, which is a more potent nucleophile than the neutral thiol. Therefore, the reaction rate generally increases as the pH of the medium approaches and exceeds the pKa of the reacting thiol, leading to a higher concentration of the thiolate. However, at significantly high pH values (typically above 8.5-9.0), a competing hydrolysis reaction of the maleimide ring itself can occur, leading to the formation of a maleamic acid derivative. This ring-opening side reaction is generally undesirable as it deactivates the maleimide for the intended conjugation. The stability of the resulting succinimide (B58015) thioether adduct can also be compromised at very high pH, with studies on other maleimide adducts showing an increased rate of retro-addition and hydrolysis.

Solvent: The polarity of the solvent can influence the reaction kinetics. Polar solvents can stabilize the charged transition state of the Michael addition, potentially increasing the reaction rate. For instance, reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), or in aqueous buffer systems. The choice of solvent can also affect the solubility of the reactants and the stability of the final product.

Temperature: Like most chemical reactions, the rate of the thiol-maleimide addition increases with temperature. However, elevated temperatures can also accelerate the rate of the competing hydrolysis reaction and potentially promote the retro-Michael addition, where the adduct reverts to the starting maleimide and thiol. Therefore, these reactions are typically performed at ambient temperature or below to ensure the formation of a stable product.

While specific data for 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- is scarce, the table below illustrates the general influence of conditions on thiol-maleimide reactions, based on studies of similar compounds.

Table 1: General Influence of Reaction Conditions on Thiol-Maleimide Reactions

| Condition | Effect on Thiol Addition Rate | Effect on Maleimide Hydrolysis Rate | Notes |

|---|---|---|---|

| Increasing pH (from ~6.5 to 8.5) | Increases | Increases | Rate increase due to higher thiolate concentration. |

| High pH (> 9.0) | Can decrease due to hydrolysis | Significantly increases | Ring-opening becomes a major side reaction. |

| Increasing Temperature | Increases | Increases | Can also promote retro-addition. |

The thiol-maleimide Michael addition reaction is generally considered to proceed through a concerted or a stepwise mechanism involving a charged intermediate.

Reaction Mechanism: The reaction is initiated by the nucleophilic attack of a thiolate anion on one of the sp²-hybridized carbons of the maleimide double bond. This leads to the formation of a carbanionic intermediate, specifically an enolate, which is stabilized by resonance. This intermediate is short-lived and rapidly undergoes protonation by a proton source in the medium (such as the solvent or a buffer component) to yield the final, stable succinimide thioether adduct.

Transition State: Computational studies on analogous thiol-maleimide reactions suggest a transition state where the sulfur-carbon bond is partially formed, and a negative charge is developing on the maleimide moiety, delocalized across the carbonyl groups. The geometry and energy of this transition state are influenced by the solvent and the presence of any catalysts. For base-catalyzed reactions, the transition state involves the interaction of the base with the thiol to generate the more nucleophilic thiolate.

Characterization: The direct experimental characterization of the enolate intermediate and the transition state is extremely challenging due to their transient nature. Their existence is primarily inferred from kinetic data and supported by computational chemistry, such as Density Functional Theory (DFT) calculations. These computational models allow for the calculation of the activation energies for different potential pathways and help to elucidate the most likely reaction mechanism under various conditions. For 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-, it is expected that the reaction would follow this general mechanistic pathway, although specific computational or direct observational data is not readily found in the literature.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. For 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-, the spectrum is expected to show distinct signals for the protons of the maleimide (B117702) ring and the aminopentyl chain.

The two protons on the double bond of the maleimide ring are chemically equivalent and therefore typically appear as a sharp singlet. Based on data from structurally similar N-substituted maleimides, this singlet is expected in the region of δ 6.7-6.8 ppm. The protons of the pentyl chain will appear as a series of multiplets, with their chemical shifts determined by their proximity to the electron-withdrawing maleimide nitrogen and the electron-donating terminal amino group. The methylene (B1212753) group adjacent to the maleimide nitrogen (N-CH₂) is expected to be the most downfield of the chain protons, likely appearing around δ 3.5 ppm. The methylene group adjacent to the primary amine (CH₂-NH₂) would likely appear around δ 2.7-2.9 ppm, though this can be significantly affected by the solvent and protonation state. The remaining methylene groups of the pentyl chain would produce overlapping multiplets in the upfield region of approximately δ 1.3-1.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Maleimide CH=CH | 6.7 - 6.8 | s (singlet) |

| N-CH₂ -(CH₂)₃-CH₂-NH₂ | ~3.5 | t (triplet) |

| N-CH₂-(CH₂)₃-CH₂ -NH₂ | ~2.8 | t (triplet) |

| N-CH₂-CH₂ -CH₂ -CH₂ -CH₂-NH₂ | 1.3 - 1.7 | m (multiplet) |

| N-CH₂-(CH₂)₃-CH₂-NH₂ | Variable | br s (broad singlet) |

Note: Predicted values are based on analysis of similar structures and standard chemical shift increments. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-, distinct signals are expected for the carbonyl carbons, the olefinic carbons of the maleimide ring, and the aliphatic carbons of the pentyl chain.

The two carbonyl carbons (C=O) of the maleimide ring are a key feature and are expected to resonate in the downfield region of the spectrum, typically around δ 170 ppm. rsc.org The two olefinic carbons (CH=CH) of the ring are also characteristic, appearing at approximately δ 134 ppm. rsc.org The carbons of the aminopentyl chain will have chemical shifts in the aliphatic region. The carbon attached to the maleimide nitrogen (N-CH₂) is expected around δ 38-40 ppm, while the carbon adjacent to the terminal amine (CH₂-NH₂) would likely be found around δ 40-42 ppm. The other methylene carbons of the chain would appear at approximately δ 24-29 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Maleimide C =O | ~170 |

| Maleimide C H=C H | ~134 |

| N-CH₂ -(CH₂)₃-CH₂-NH₂ | ~39 |

| N-CH₂-(CH₂)₃-CH₂ -NH₂ | ~41 |

| N-CH₂-CH₂ -CH₂-CH₂-CH₂-NH₂ | ~28 |

| N-CH₂-CH₂-CH₂ -CH₂-CH₂-NH₂ | ~24 |

| N-CH₂-CH₂-CH₂-CH₂ -CH₂-NH₂ | ~27 |

Note: Predicted values are based on analysis of similar N-substituted maleimides. rsc.org Actual values can vary.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for unambiguously assigning the proton and carbon signals and confirming the structure of 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-.

HMQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the pentyl chain to their corresponding carbon signals. For instance, the triplet at ~3.5 ppm would show a cross-peak with the carbon signal at ~39 ppm, confirming their direct bond.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connectivity across quaternary carbons (like the carbonyls) and heteroatoms. For example, the protons of the N-CH₂ group (~3.5 ppm) would show a correlation to the carbonyl carbons (~170 ppm) and the olefinic carbons (~134 ppm) of the maleimide ring, confirming the attachment of the pentyl chain to the nitrogen atom of the maleimide.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are used to identify the functional groups present in the molecule and to analyze its electronic properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups in 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent features in the IR spectrum would be the strong absorption bands of the imide carbonyl groups (C=O). These typically appear as two distinct bands in the region of 1700-1780 cm⁻¹ due to symmetric and asymmetric stretching. The C=C stretching vibration of the maleimide ring is expected to produce a band around 1580-1640 cm⁻¹. The C-N bond stretching of the imide will also be present, typically in the 1350-1390 cm⁻¹ region. The presence of the primary amine (NH₂) group would be indicated by N-H stretching vibrations in the 3300-3500 cm⁻¹ range and N-H bending (scissoring) vibration around 1590-1650 cm⁻¹, which may overlap with the C=C stretch. The aliphatic C-H stretching vibrations of the pentyl chain will be observed in the 2850-2960 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium-Strong |

| Imide (C=O) | Asymmetric Stretch | ~1770 | Strong |

| Imide (C=O) | Symmetric Stretch | ~1700 | Strong |

| Alkene (C=C) | Stretch | 1580 - 1640 | Medium-Variable |

| Amine (N-H) | Bend (Scissoring) | 1590 - 1650 | Medium-Variable |

| Imide (C-N) | Stretch | 1350 - 1390 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The maleimide ring is the primary chromophore in 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-, responsible for its absorption in the UV region.

The maleimide moiety contains a conjugated system of a carbon-carbon double bond with two carbonyl groups (an α,β-unsaturated carbonyl system). This conjugation gives rise to electronic transitions, specifically π → π* and n → π* transitions. The intense π → π* transition is typically observed in the lower UV region, often below 250 nm. A weaker n → π* transition, arising from the excitation of a non-bonding electron from the oxygen of a carbonyl group to an anti-bonding π* orbital, is expected at a longer wavelength, potentially in the 300-330 nm range. Studies on similar imide derivatives have shown absorption maxima in the range of 220-270 nm. researchgate.net The exact position and intensity of these absorption bands can be influenced by the solvent polarity.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is an indispensable analytical tool for determining the molecular weight of a compound, thereby confirming its elemental composition. This technique ionizes the chemical species and sorts the ions based on their mass-to-charge ratio. For "1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-" and its various salt forms, mass spectrometry provides the precise molecular mass, which is a critical piece of data for its identification.

The compound is often studied as its free base or, more commonly, as a salt to improve stability and handling. The molecular weight varies depending on the form. The hydrochloride salt is frequently cited, with a molecular weight of 218.68 g/mol . biosynth.comaxispharm.comlabproinc.com Other forms include the dihydrochloride (B599025) salt with a molecular weight of approximately 255.14 g/mol and the trifluoroacetate (B77799) salt, which has a molecular weight of 296.25 g/mol . cymitquimica.comsigmaaldrich.combldpharm.com These values are crucial checkpoints for researchers following a synthesis to confirm that the desired product has been obtained. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are available for the analysis of the compound. ambeed.com

Table 1: Molecular Weights of 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- and Its Salts

| Compound Form | Chemical Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Free Base | C₉H₁₄N₂O₂ | 182.22 (Calculated) |

| Hydrochloride | C₉H₁₅ClN₂O₂ | 218.68 biosynth.com |

| Dihydrochloride | C₉H₁₆Cl₂N₂O₂ | 255.14 cymitquimica.com |

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides detailed information about bond lengths, bond angles, and conformational geometry, revealing the molecule's exact architecture in the solid state.

While X-ray crystallography is a powerful tool for structural elucidation in chemical research, published single-crystal X-ray diffraction data for "1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-" or its common salts were not found in the reviewed literature. Such a study would provide conclusive evidence of the molecule's spatial configuration, including the planarity of the pyrrole-2,5-dione ring and the conformation of the aminopentyl side chain. In related N-substituted 1H-pyrrole-2,5-dione derivatives, crystallographic studies have been used to confirm stereochemistry and analyze intermolecular interactions. mdpi.com

Elemental Analysis (CHN Microanalysis) for Compositional Verification

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) microanalysis, is a fundamental technique used to determine the mass percentages of these elements in a sample. The experimental results are then compared to the theoretical values calculated from the compound's proposed chemical formula. A close match between the experimental and theoretical percentages provides strong evidence for the compound's elemental composition and purity.

For "1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-" and its salts, the theoretical elemental composition can be calculated from their respective molecular formulas. biosynth.comcymitquimica.comsigmaaldrich.com This analysis is a crucial quality control step after synthesis to verify that the isolated compound has the correct empirical formula.

Table 2: Theoretical Elemental Composition of 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- and Its Salts

| Compound Form | Chemical Formula | % Carbon | % Hydrogen | % Nitrogen |

|---|---|---|---|---|

| Free Base | C₉H₁₄N₂O₂ | 59.32 | 7.74 | 15.37 |

| Hydrochloride | C₉H₁₅ClN₂O₂ | 49.43 | 6.91 | 12.81 |

| Dihydrochloride | C₉H₁₆Cl₂N₂O₂ | 42.37 | 6.32 | 10.98 |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- |

| 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione hydrochloride |

| 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione dihydrochloride |

| 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate |

| N-(5-Aminopentyl)maleimide hydrochloride |

Applications of 1h Pyrrole 2,5 Dione, 1 5 Aminopentyl in Advanced Chemical and Materials Research

Role as a Key Molecular Building Block in Synthetic Organic Chemistry

In synthetic organic chemistry, the distinct reactivity of the maleimide (B117702) group and the aminopentyl chain of 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- allows for its use as a foundational component in the construction of elaborate molecular structures.

Construction of Complex Heterocyclic Systems

The maleimide moiety of 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- is an excellent dienophile for Diels-Alder reactions, a powerful method for the formation of cyclic and bicyclic systems. nih.gov This [4+2] cycloaddition reaction, typically with a conjugated diene, provides a route to complex polycyclic scaffolds. For instance, the reaction of N-substituted maleimides with furan (B31954) derivatives can yield bicyclic adducts. nih.gov The aminopentyl chain on the pyrrole (B145914) nitrogen can be either pre-functionalized or serve as a handle for subsequent modifications after the formation of the core heterocyclic structure.

Furthermore, the pyrrole-2,5-dione ring itself is a key structural motif in various bioactive molecules. nih.gov The synthesis of derivatives often involves the condensation of a primary amine with an anhydride (B1165640). In the case of 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-, the pre-installed aminopentyl chain offers a tether for linking the dione (B5365651) heterocycle to other molecular fragments, facilitating the creation of diverse chemical libraries. Pyrrole-based structures are recognized as important building blocks for a variety of more complex heterocyclic systems, including indolizines and pyrrolo[1,2-a]pyrazines. mdpi.comresearchgate.net

Scaffold Development for Functional Molecular Architectures

A molecular scaffold is a core structure upon which various functional groups can be appended to create a family of related compounds. 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- is well-suited for this role due to its two distinct points of functionality. The maleimide group can participate in reactions to form a rigid core, while the terminal amine of the pentyl chain provides a versatile point for diversification.

Research has shown that polycyclic scaffolds based on the Diels-Alder adduct of maleimide and anthracene (B1667546) can serve as "privileged structures" in medicinal chemistry, capable of binding to various biological targets. nih.govnih.gov The N-substituent on the maleimide, in this case, the aminopentyl group, is crucial for modulating the biological activity of the resulting compounds. nih.gov This bifunctionality allows for the development of molecules for applications such as targeted drug delivery, where one part of the molecule directs it to a specific biological location and another part elicits a therapeutic effect. The pyrrolidine-2,5-dione structure itself is considered a valuable scaffold in the development of new bioactive compounds. nih.gov

Integration into Polymer and Hydrogel Systems

The specific reactivity of the maleimide group has been extensively exploited in polymer chemistry and materials science, particularly for the creation of functional polymers and hydrogels for biomedical applications.

Crosslinking Strategies for Macromolecular Network Formation

1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- and similar maleimide derivatives are key reagents in the formation of hydrogels, which are three-dimensional networks of polymer chains capable of holding large amounts of water. berkeley.eduresearchgate.net The primary crosslinking strategy involves the Michael-type addition reaction between the maleimide group and a thiol (sulfhydryl) group. nih.govresearchgate.net This reaction is highly specific, efficient, and proceeds under mild, often physiological conditions, making it ideal for encapsulating cells or sensitive biological molecules. berkeley.edunih.govnih.gov

In a typical hydrogel formulation, a multi-arm polymer, such as a 4-arm polyethylene (B3416737) glycol (PEG), functionalized with maleimide end groups (PEG-4MAL), is mixed with a dithiol crosslinker. researchgate.netresearchgate.net The reaction between the maleimides and thiols forms stable thioether bonds, resulting in the formation of a crosslinked polymer network. nih.gov Natural polymers like hyaluronic acid (HA) and gelatin can also be modified with maleimide groups to create biocompatible and biodegradable hydrogels. mdpi.comnih.govnih.gov For example, the carboxylic acid groups of hyaluronic acid can be activated and then reacted with the amine of a molecule like 1-(2-aminoethyl) maleimide to attach the reactive maleimide groups to the HA backbone. nih.gov These maleimide-functionalized polymers can then be crosslinked with thiolated molecules. nih.govnih.gov

Table 1: Crosslinking Reactions Involving Maleimide Derivatives

| Polymer Backbone | Maleimide Derivative | Crosslinker | Reaction Type | Application |

|---|---|---|---|---|

| Polyethylene Glycol (PEG) | 4-arm PEG-Maleimide (PEG-4MAL) | Dithiol-containing peptides (e.g., VPM) | Michael-type addition | Cell encapsulation, Tissue engineering berkeley.eduresearchgate.netresearchgate.net |

| Hyaluronic Acid (HA) | HA-Maleimide (HA-Mal) | Di-thiol PEG (PEGDSH) | Michael-type addition | Regenerative medicine, Drug delivery mdpi.comnih.govnih.gov |

| Gelatin | Gelatin-Maleimide (Gel-Mal) | Di-thiol PEG (PEGDSH) | Michael-type addition | Regenerative applications mdpi.comnih.gov |

Functionalization of Polymer Backbones

The maleimide group is a powerful tool for the post-polymerization functionalization of polymer backbones. researchgate.net This allows for the introduction of specific functionalities onto a pre-formed polymer chain. The thiol-maleimide "click" reaction is a common method for this purpose due to its high efficiency and specificity. researchgate.netnih.gov For instance, polymers synthesized with terminal thiol groups can be readily functionalized by reacting them with a maleimide-containing molecule like 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-. This attaches the aminopentyl group to the polymer chain end, which can then be used for further conjugation.

This strategy is valuable for creating well-defined polymer-protein conjugates or for attaching small molecule drugs to a polymer carrier. The ability to modify the polymer after its synthesis provides greater flexibility and control over the final properties of the material.

Controlled Release Mechanisms from Engineered Materials

Hydrogels created using maleimide crosslinking chemistry are extensively used as systems for the controlled release of therapeutic agents. nih.gov The release of an encapsulated drug can be controlled by the degradation of the hydrogel network. researchgate.net For example, if the crosslinker used is a peptide sequence that can be cleaved by specific enzymes, such as matrix metalloproteinases (MMPs), the hydrogel will degrade in the presence of these enzymes, releasing the entrapped cargo. researchgate.netnih.gov

Additionally, the stability of the thioether bond formed in the maleimide-thiol reaction can be sensitive to the local environment. It has been shown that the succinimide (B58015) thioether product can undergo a retro-Michael reaction in the presence of reducing agents like glutathione, which is found at higher concentrations inside cells. nih.gov This provides a mechanism for intracellular drug release. Furthermore, hydrogels can be designed to be pH-responsive. mdpi.comrsc.orgnih.govresearchgate.netnih.gov For instance, the incorporation of acidic or basic groups into the polymer network can cause the hydrogel to swell or shrink in response to changes in pH, thereby modulating the release of the encapsulated drug. mdpi.comnih.govresearchgate.net The maleimide group itself can be sensitive to pH, with stability being greater at lower pH values. nih.gov This property can be exploited in designing drug delivery systems that target specific pH environments in the body, such as tumors or the gastrointestinal tract. mdpi.comelsevierpure.com

Strategies in Bioconjugation Chemistry as a Chemical Tool

The compound 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-, also known as N-(5-aminopentyl)maleimide, serves as a versatile bifunctional reagent in the field of bioconjugation chemistry. Its structure incorporates a reactive maleimide group at one end and a primary amine at the other, separated by a five-carbon alkyl chain. axispharm.com This configuration allows for the covalent attachment of different molecules, making it a valuable tool for labeling, linking, and modifying biomolecules and materials for advanced research applications.

Covalent Labeling of Biomolecules for Mechanistic Studies

The primary application of 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- in mechanistic studies lies in its ability to covalently label biomolecules, particularly proteins. axispharm.com The maleimide moiety is highly reactive towards thiol groups (-SH), which are present in the amino acid cysteine. This reaction, known as a thio-Michael addition, results in the formation of a stable thioether bond.

This site-selective modification is a cornerstone of bioconjugation, as it allows researchers to attach probes, tags, or other functional molecules to specific cysteine residues within a protein sequence. axispharm.com By labeling proteins in this manner, scientists can investigate various mechanistic aspects of biological systems. For instance, attaching a fluorescent probe allows for the visualization of protein localization and trafficking within a cell. This specific and stable covalent linkage is crucial for tracking the behavior of the biomolecule without significantly altering its native function, providing insights into complex biological processes. axispharm.com

Key Reaction in Covalent Labeling

| Reactant 1 | Reactant 2 | Reaction Type | Resultant Bond | Application |

|---|

Design of Linkers for Biosensor Development and Protein Interaction Studies

The bifunctional nature of 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- makes it an ideal component in the design of chemical linkers for biosensor development and the study of protein-protein interactions. axispharm.comrsc.org A linker, or cross-linker, is a molecule that connects two or more other molecules. In this case, the maleimide group can bind to a protein containing a cysteine residue, while the terminal primary amine is available for further conjugation to another molecule or a surface. axispharm.com

The five-carbon chain acts as a spacer, providing distance and flexibility between the conjugated entities, which can reduce steric hindrance and help maintain the biological activity of the protein. In biosensor development, this linker can be used to immobilize a specific protein onto a sensor surface. axispharm.comnih.gov The amine end can be functionalized to attach to the sensor substrate, while the maleimide end selectively captures the target protein via its cysteine residues. axispharm.com

For protein interaction studies, this compound can be used to create cross-linkers that help identify interacting protein partners. rsc.org By attaching it to one protein, researchers can then use the free amine group to capture or label potential binding partners, providing valuable data on protein complex formation and cellular communication pathways. axispharm.com

Functional Groups for Linker Design

| Functional Group | Chemical Moiety | Role in Linker Design |

|---|---|---|

| Maleimide | 1H-Pyrrole-2,5-dione | Reacts with thiol groups on cysteine residues for covalent attachment to proteins. |

| Primary Amine | -NH2 | Allows for further functionalization, such as attachment to biosensor surfaces or other biomolecules. axispharm.com |

Preparation of Functionalized Hyaluronic Acid Derivatives

1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- is also employed in materials science for the chemical modification of biopolymers like hyaluronic acid (HA). Hyaluronic acid is a naturally occurring polysaccharide that is widely used in biomedical applications, including the formation of hydrogels for tissue engineering and drug delivery. nih.gov

To create functionalized HA hydrogels, maleimide groups can be introduced onto the HA backbone. In a common procedure, the tetrabutylammonium (B224687) salt of hyaluronic acid (HA-TBA) is reacted with 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- (in its hydrochloride salt form) in the presence of a condensing agent such as DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). This reaction conjugates the maleimide reagent to the carboxylic acid groups of the HA glucuronic acid units.

The resulting maleimide-functionalized HA can then be crosslinked with other molecules that contain thiol groups, such as thiolated cholesterol or peptides, to form stable hydrogels with specific properties tailored for various biomedical uses. nih.gov

Reaction Components for Hyaluronic Acid Functionalization

| Component | Abbreviation | Role in Reaction |

|---|---|---|

| Tetrabutylammonium salt of Hyaluronic Acid | HA-TBA | The biopolymer backbone to be functionalized. |

| 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- hydrochloride | N-(5-Aminopentyl)maleimide hydrochloride | Provides the maleimide group for future crosslinking. |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMT-MM | A condensing agent that facilitates the reaction. |

Computational and Theoretical Investigations of 1h Pyrrole 2,5 Dione, 1 5 Aminopentyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Electronic Structure: DFT studies on N-substituted maleimides reveal that the maleimide (B117702) ring is a potent electron-withdrawing group. researchgate.net The two carbonyl groups flanking the double bond create a highly electron-deficient π-system, making the β-carbon atoms of the double bond highly electrophilic. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO is typically localized over the maleimide's C=C double bond, indicating this is the most probable site for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

Reactivity Prediction: Computational methods can quantify reactivity through various descriptors derived from the electronic structure. The molecular electrostatic potential (MEP) map visually identifies the electron-rich and electron-poor regions of the molecule. nih.gov For 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-, the MEP would show a strong positive potential (electron-poor) over the maleimide double bond, confirming its electrophilicity, and a negative potential (electron-rich) around the carbonyl oxygens and the terminal amine group. This makes the maleimide moiety highly susceptible to Michael addition reactions with nucleophiles like thiols. nih.govresearchgate.net The presence of the terminal amine group, however, introduces the possibility of intramolecular reactions or pH-dependent reactivity profiles.

Interactive Table 1: Calculated Electronic Properties of a Model N-Alkyl Maleimide ```html

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest unoccupied orbital; relates to electron-accepting ability and site of nucleophilic attack. researchgate.net |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity, influencing solubility and intermolecular forces. |

| Charge on β-Carbon | +0.15 e | A positive partial charge confirms the electrophilic nature of the Michael acceptor site. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comFor 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-, MD simulations provide critical insights into the flexibility of the pentyl chain and how the molecule interacts with its environment.

frontiersin.orgConformational Analysis:

The five-carbon linker grants the molecule significant conformational flexibility. MD simulations can explore the potential energy surface to identify low-energy, stable conformations. The trajectory can reveal whether the aminopentyl chain exists in an extended state or folds back, potentially allowing the terminal amine to interact with the maleimide ring. Such analyses often involve calculating the root-mean-square deviation (RMSD) to assess structural stability over time and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

frontiersin.orgIntermolecular Interactions:

MD simulations are invaluable for studying how the compound interacts with solvent molecules or other solutes. mdpi.comIn an aqueous environment, simulations can model the formation of hydrogen bonds between water and the molecule's polar groups (carbonyls and the amine). This is crucial for understanding its solubility and the hydration shell that might influence its reactivity. When studying its use in bioconjugation, MD simulations can model the non-covalent interactions (e.g., van der Waals, electrostatic) that occur as the molecule approaches a target, such as a cysteine residue on a protein, prior to covalent bond formation.

nih.govInteractive Table 2: Typical Parameters for an MD Simulation of 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- in Water

Prediction of Reaction Mechanisms and Transition State Energies

Computational chemistry is a powerful tool for mapping out the entire reaction pathway for chemical transformations, such as the Michael addition of a thiol to the maleimide group. colab.wsrsc.orgThis involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy, known as the activation energy (ΔG‡ or Ea).

cmu.eduacs.org

For the reaction of 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- with a thiol (R-SH), the mechanism is generally understood to proceed via the thiolate anion (R-S⁻), which is a much stronger nucleophile. researchgate.netComputational studies can model this process step-by-step:

Deprotonation of the thiol: The reaction is often base-catalyzed, and calculations can model the proton transfer from the thiol to a base.

Nucleophilic Attack: The thiolate anion attacks one of the electrophilic carbons of the maleimide double bond. This leads to the formation of a high-energy, tetrahedral intermediate.

acs.org3. Transition State: A transition state structure is located between the reactants and the intermediate. Its energy determines the reaction rate. DFT calculations (e.g., using functionals like B3LYP or M06-2X) are commonly used to optimize the geometry of this TS and calculate its energy.

cmu.eduacs.org4. Protonation: The resulting enolate intermediate is then protonated (often by abstracting a proton from the conjugate acid of the base) to yield the final, stable thioether adduct.

Computational studies have shown that the choice of solvent and initiator can influence the reaction mechanism and kinetics. rsc.orgresearchgate.netFor the title compound, the terminal amine could potentially act as an intramolecular catalyst, a possibility that can be explored through computational modeling by comparing the activation energies of the catalyzed versus uncatalyzed pathways.

Interactive Table 3: Illustrative Calculated Energies for Thiol-Maleimide Michael Addition

Structure-Activity Relationship (SAR) Modeling for Maleimide Derivatives (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their "activity." nih.govWhile often used for biological endpoints, QSAR can also be applied to model and predict chemical properties and reactivity, which is the focus here.

For a series of N-substituted maleimides, SAR can be used to predict how changes in the N-substituent affect the reactivity of the maleimide ring. The "activity" in this context would be a quantitative measure of chemical reactivity, such as the rate constant (k) for the Michael addition with a standard nucleophile.

mdpi.com

The process involves:

Dataset Assembly: A series of maleimide derivatives with varying N-substituents is selected.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated using computational software. These can include:

Electronic Descriptors: LUMO energy, partial charge on the β-carbons, Hammett constants of substituents.

researchgate.net * Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to build an equation that links the descriptors (independent variables) to the measured reactivity (dependent variable).

researchgate.net

For example, an SAR model might show that maleimides with electron-withdrawing N-substituents have a lower LUMO energy and thus react faster. mdpi.comSimilarly, bulky substituents near the maleimide ring could decrease the reaction rate due to steric hindrance. Such models are powerful for designing new maleimide-based reagents with tailored reactivity for specific applications.

Interactive Table 4: Relevant Molecular Descriptors for a Reactivity-SAR Model of Maleimides

Table of Compounds Mentioned

Compound Name Formula 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- C₉H₁₄N₂O₂ Maleimide C₄H₃NO₂ Maleic anhydride (B1165640) C₄H₂O₃ N-phenylmaleimide C₁₀H₇NO₂ L-Cysteine C₃H₇NO₂S Thiophenol C₆H₆S 1-Hexanethiol C₆H₁₄S N-methyl maleimide C₅H₅NO₂ 6-maleimidohexanoic acid C₁₀H₁₃NO₄

Derivatives and Analogues of 1h Pyrrole 2,5 Dione, 1 5 Aminopentyl

Systematic Exploration of N-Substituent Variations on Pyrrole-2,5-dione Core

The properties and reactivity of the pyrrole-2,5-dione (maleimide) ring are significantly influenced by the nature of the substituent attached to the nitrogen atom. Researchers have systematically synthesized and evaluated a wide range of N-substituted maleimides to modulate their chemical and physical characteristics. These substitutions can be broadly categorized into N-alkyl and N-aryl derivatives, each with distinct effects on the maleimide (B117702) core.

The synthesis of N-substituted maleimides is commonly achieved through a two-step process. tandfonline.comtandfonline.com This typically involves the reaction of maleic anhydride (B1165640) with a primary amine (either aliphatic or aromatic) to form an N-substituted maleamic acid intermediate. rsc.orgtandfonline.com Subsequent cyclodehydration, often using acetic anhydride and a catalyst like sodium acetate, yields the final N-substituted maleimide. rsc.orgtandfonline.com

N-Alkyl Variations:

The length and structure of the N-alkyl chain can impact the molecule's properties. For instance, a study on a series of N-(alkylphenyl)maleimides showed that compounds with a methyl or ethyl group in the ortho position of the phenyl ring exhibited notable inhibitory activity against the enzyme monoglyceride lipase (B570770) (MGL). acs.org The investigation into longer alkyl chains, such as a heptyl group, was also conducted to understand the structure-activity relationships. acs.org The steric bulk of the N-substituent plays a dominant role, with research indicating that less bulky substituents are preferred for certain polymerization reactions. researchgate.net Kinetic studies on the hydrolysis of various N-alkylmaleimides revealed that the rate of hydrolysis is influenced by the substituent, with the order being N-hydroxymethylmaleimide > maleimide > N-methylmaleimide > N-ethylmaleimide. rsc.org

N-Aryl Variations:

N-Aryl maleimides are readily prepared from the corresponding aromatic amines and maleic anhydride. rsc.orgmdpi.com The electronic properties of the aryl substituent significantly affect the reactivity of the maleimide. Electron-withdrawing groups on the N-aryl substituent tend to increase the electrophilicity of the maleimide double bond. mdpi.com This increased electrophilicity leads to faster rates of hydrolysis. mdpi.com For example, a maleimide with a highly electron-withdrawing -SF5 group hydrolyzes significantly faster than one with an electron-donating -OMe group. mdpi.com Conversely, electron-donating substituents on the N-phenyl ring have been shown to be effective in promoting certain types of controlled polymerization. researchgate.net

The substitution pattern on the aromatic ring also matters. A study of N-(halogenophenyl)maleimide derivatives showed variations in their inhibitory activity against MGL, with N-(3-iodophenyl)maleimide being the most potent among the tested halogenated compounds. acs.org

The table below summarizes a selection of synthesized N-substituted maleimide derivatives and their observed characteristics.

| Derivative Name | N-Substituent | Key Finding/Application |

| N-(alkylphenyl)maleimides | Alkyl-substituted phenyl groups | Showed varying MGL inhibition properties based on alkyl chain length and position. acs.org |

| N-(halogenophenyl)maleimides | Halogen-substituted phenyl groups | Exhibited MGL inhibition activity, with potency influenced by the halogen and its position. acs.orgucl.ac.be |

| N-Aryl maleimides | Aryl groups | Electronic effects of substituents influence hydrolytic stability and reactivity. mdpi.com |

| N-ethylmaleimide (NEM) | Ethyl group | Used in kinetic studies to understand the retro-Michael reaction. udel.edu |

| N-phenylmaleimide (NPM) | Phenyl group | The resonance effect of the phenyl group leads to rapid thiol exchange. udel.edu |

Introduction of Additional Functional Groups on the Pentyl Chain

Beyond modifying the N-substituent on the maleimide core, the introduction of functional groups onto the alkyl chain of N-alkylmaleimides, such as the pentyl chain in 1-(5-aminopentyl)-1H-pyrrole-2,5-dione, offers another avenue for creating diverse and functional molecules. This strategy allows for the attachment of various chemical entities, leading to applications in areas like bioconjugation and materials science. rsc.orgnih.gov

One common approach is to use a bifunctional linker. For example, a maleimide can be connected to another reactive group via an alkyl chain. A derivative, Maleimide, N-(5-(p-aminophenoxy)pentyl)-, features a p-aminophenoxy group at the end of the pentyl chain. ontosight.ai This terminal amino group provides a site for further chemical modifications. ontosight.ai Such strategies are employed to create cross-linking reagents or to attach molecules to proteins and other biomolecules. nih.govontosight.ai

The functionalization can also be designed to create molecules with specific properties. For instance, N-substituted maleimides bearing terminal hydroxyl groups on the alkyl chain have been synthesized. researchgate.net These hydroxyl groups can then be targeted for further reactions, such as O-methylation, to introduce labels or other functionalities. researchgate.net

Another powerful technique involves the use of "click chemistry". For example, N-allyl maleimide and N-propargyl maleimide, which have alkene and alkyne functionalities on their N-alkyl chains, respectively, can undergo highly specific and efficient thiol-ene and thiol-yne reactions. researchgate.net This allows for the sequential and orthogonal functionalization of the molecule, first at the maleimide double bond via a Michael addition, and subsequently at the allyl or propargyl group. researchgate.net

The table below provides examples of functionalized N-alkyl maleimides.

| Base Molecule | Functional Group on Alkyl Chain | Purpose/Reaction |

| N-alkylmaleimide | p-aminophenoxy | Provides a site for further conjugation. ontosight.ai |

| N-hydroxyalkyl maleimide | Hydroxyl | Can be used for subsequent O-methylation. researchgate.net |

| N-allyl maleimide | Allyl (alkene) | Enables thiol-ene "click" reactions. researchgate.net |

| N-propargyl maleimide | Propargyl (alkyne) | Enables thiol-yne "click" reactions. researchgate.net |

Comparative Analysis of Reactivity and Structural Features of Analogues

The structural and electronic variations in N-substituted maleimide analogues directly translate to differences in their reactivity and three-dimensional structure. These differences are critical for their application in various fields, from polymer chemistry to bioconjugation.

Reactivity:

The primary reaction of maleimides is the Michael-type addition of nucleophiles, particularly thiols, to the electron-deficient double bond of the maleimide ring. researchgate.netnih.gov The rate and stability of this reaction are heavily influenced by the N-substituent.

Electronic Effects: Electron-withdrawing substituents on an N-aryl ring increase the electrophilicity of the maleimide, accelerating the Michael addition. mdpi.comvcu.edu Conversely, electron-donating groups can decrease the reaction rate. researchgate.net Studies have shown that the rate of hydrolysis of N-alkylmaleimides is dependent on the substituent, with electron-withdrawing groups generally increasing the rate. rsc.org For N-aryl maleimides, a Hammett plot, which correlates reaction rates with substituent electronic effects, was found to be non-linear, indicating a complex interplay of these effects. researchgate.net

Steric Effects: The steric bulk of the N-substituent can also play a significant role. While electronic effects are often a primary consideration, steric hindrance from bulky substituents can impede the approach of a nucleophile to the maleimide double bond, thereby slowing the reaction rate. researchgate.net

Thiol Exchange and Rearrangement: The adduct formed from the reaction of a maleimide with a thiol is not always stable. It can undergo a retro-Michael reaction, leading to the release of the original thiol and maleimide. udel.edu The stability of this thioether linkage is dependent on the N-substituent. For example, N-phenyl maleimide conjugates undergo rapid thiol exchange due to the resonance effect of the phenyl group. udel.edu When the thiol is part of an N-terminal cysteine in a peptide, the resulting conjugate can rearrange to form a more stable six-membered thiazine (B8601807) structure. nih.gov The rate of this rearrangement is also influenced by the N-substituent on the maleimide. nih.gov

Structural Features:

The three-dimensional structure of N-substituted maleimides, particularly the conformation of the N-substituent relative to the maleimide ring, can affect their properties.

Torsion Angle in N-Aryl Maleimides: In N-phenylmaleimide derivatives, the torsion angle between the plane of the maleimide ring and the plane of the phenyl ring is a crucial structural parameter. nih.gov This angle is influenced by the presence of substituents on the phenyl ring, especially at the ortho position, due to steric hindrance. researchgate.netnih.gov This torsion angle, in turn, affects the electronic and energetic properties of the molecule. nih.gov

Photochemical Reactivity: The nature of the N-substituent (alkyl vs. aryl) can lead to different photochemical behaviors. For example, in [2+2] cycloaddition reactions with alkenes, N-alkyl maleimides can react directly under UV irradiation, whereas N-aryl maleimides often require a photosensitizer. nih.gov

The following table presents a comparative summary of the reactivity and structural features of different maleimide analogues.

| Analogue Type | Key Reactivity Feature | Key Structural Feature |

| N-Aryl (electron-withdrawing substituent) | Faster Michael addition and hydrolysis. mdpi.com | Torsion angle between aryl and maleimide rings affects electronic properties. nih.gov |

| N-Aryl (electron-donating substituent) | Slower Michael addition. researchgate.net | Can favor specific polymer sequence control. researchgate.net |

| N-Alkyl (less bulky) | Favored in some polymerization reactions. researchgate.net | - |

| N-Alkyl (electron-withdrawing substituent) | Faster hydrolysis. rsc.org | - |

| N-terminal Cysteine Adducts | Can undergo rearrangement to a thiazine structure. nih.gov | The stability of the initial succinimidyl thioether is variable. nih.gov |

Emerging Research Frontiers and Future Directions

Development of Novel Green Synthetic Methodologies

Traditional synthesis of N-substituted maleimides often involves a two-step process starting from maleic anhydride (B1165640) and a primary amine, which can sometimes require harsh conditions or utilize non-ideal solvents. ucl.ac.betandfonline.com The drive towards sustainable chemistry is pushing the development of "green" synthetic routes that are more atom-efficient, consume less energy, and reduce waste. researchgate.netmdpi.com

Research into the synthesis of related N-substituted maleimides has highlighted several promising green approaches:

Solvent-Free and Microwave-Assisted Synthesis: For analogous compounds like N-phenylmaleimides, solventless "grinding" methods and microwave irradiation have been shown to produce high yields while significantly reducing reaction times and eliminating the need for volatile organic solvents. tandfonline.comresearchgate.net Microwave-assisted synthesis, in particular, has proven to be an efficient protocol for enhancing reaction rates and yields in the creation of various heterocyclic compounds. mdpi.com

Eco-Friendly Catalysts and Solvents: The use of recyclable, non-toxic catalysts, such as supported heteropolyacids, is being explored for cyclization reactions in the synthesis of complex heterocyclic structures. mdpi.com Similarly, the replacement of traditional solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a key focus. tandfonline.comresearchgate.net For instance, a glycerol-water system has been successfully used as a benign medium for synthesizing imidazopyridine derivatives. researchgate.net

One-Pot Reactions: The development of one-pot, multicomponent protocols represents a significant advance in green synthesis. researchgate.net These methods improve efficiency by combining successive reactions in a single vessel, minimizing intermediate purification steps and reducing solvent waste. mdpi.com While a specific green synthesis for 1-(5-aminopentyl)-1H-pyrrole-2,5-dione has not been extensively reported, these methodologies, successfully applied to similar maleimides, provide a clear roadmap for its future environmentally friendly production.

Exploration of Advanced Applications in Material Science and Chemical Biology

The dual functionality of 1-(5-aminopentyl)-1H-pyrrole-2,5-dione makes it an exceptionally versatile reagent for modifying biomolecules and creating advanced functional materials.

In Chemical Biology: The maleimide (B117702) group is highly valued for its ability to react selectively with thiol groups on cysteine residues in proteins under physiological conditions. nih.gov This specific reactivity is the foundation for its widespread use:

Bioconjugation and Protein Labeling: The compound is a cornerstone reagent for attaching probes, tags, or drugs to proteins and peptides. axispharm.com This allows for site-specific labeling to study protein-protein interactions, visualize proteins with fluorescent tags, or create targeted therapeutics. nih.govaxispharm.com

Drug Delivery Systems: The maleimide moiety can be used to anchor drug-loaded nanoparticles or liposomes to the surface of cells. nih.gov Maleimide-modified liposomes have shown remarkably increased cellular uptake, highlighting their potential for creating advanced drug delivery vehicles. nih.gov The aminopentyl linker provides the necessary spacing and flexibility for such conjugations.

Antibody-Drug Conjugates (ADCs): The maleimide linkage is a critical component in many ADCs currently in clinical development. sci-hub.se It provides a stable covalent bond to connect a potent cytotoxic drug to a monoclonal antibody, which then targets specific cancer cells.

In Material Science: The ability to polymerize or graft the maleimide group onto surfaces and into polymer backbones opens up numerous applications:

Functional Polymers and Surfaces: Researchers have synthesized maleimide-functionalized conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), to create materials for bioelectronic devices. rsc.org The maleimide provides a reactive handle to subsequently attach biomolecules, tailoring the electrical and biological properties of the material. rsc.org

Advanced Composites: Bismaleimides, which contain two maleimide groups, are used to create high-performance thermosetting polyimides. These materials are prized for their thermal stability and are used as matrices in advanced composites for the aerospace and electronics industries. tandfonline.com

Biocompatible Scaffolds: The compound can be used to modify the surface of biocompatible materials like polycaprolactone (B3415563) (PCL). In one study, PCL scaffolds were modified to prevent the formation of bacterial biofilms, a critical challenge in biomedical implants. nih.gov

| Application Area | Specific Use | Key Feature Utilized | Reference |

| Chemical Biology | Protein Labeling & Fluorescent Probes | Thiol-reactivity of maleimide | axispharm.com |

| Drug Delivery (Liposome Modification) | Enhanced cellular uptake via thiol conjugation | nih.gov | |